![molecular formula C13H9ClO B1607774 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde CAS No. 675596-30-2](/img/structure/B1607774.png)
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
“2-Chloro-1,1’-biphenyl” is a chemical compound with the formula C12H9Cl. It’s also known by other names such as “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, and "o-Chlorodiphenyl" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1,1’-biphenyl” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings .Physical And Chemical Properties Analysis
“2-Chloro-1,1’-biphenyl” has a molecular weight of 188.653. It has a density of 1.131 g/cm³, a melting point of 32-34°C, a boiling point of 274°C at 760 mmHg, and a flash point of 115.9°C. Its solubility in water is 7.8 mg/L at 25°C .Scientific Research Applications
Synthesis and Structural Applications
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde and its analogs are prominent in the field of synthetic chemistry, especially in the synthesis of complex heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehyde has been used in the synthesis of quinoline ring systems, highlighting its utility in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Similarly, the reactivity of 3-chloro-2-phenyl-isoindole-1-carbaldehyde has been exploited for the selective synthesis of aminoisochromanones, demonstrating its versatility in organic synthesis (Baglai et al., 2012).
Biological Evaluation and Antimicrobial Activity
The compound and its derivatives have also been investigated for their biological properties. For instance, novel quinoline-thiazole derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2012). Additionally, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde have been designed and synthesized, displaying promising antimicrobial properties (Bairagi et al., 2009).
Applications in Catalysis and Molecular Docking
Moreover, 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde has applications in catalysis. For instance, 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes have been synthesized and used to form complexes with palladium, showing high catalytic activity in the Suzuki reaction, a critical process in organic synthesis (Potkin et al., 2014). Additionally, in the field of drug discovery, molecular docking analysis of novel quinoline derivatives, including those synthesized from 2-chloroquinoline-3-carbaldehyde, revealed significant binding potential with DNA gyrase, suggesting their use as lead compounds in antibacterial drug development (Zeleke et al., 2020).
Photochemically-Mediated Synthesis
The compound also plays a role in photochemically-mediated synthesis. For example, biphenyl-2-carbaldehyde O-acetyl oximes, related to the 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde, have been utilized in UV radiation-induced reactions to produce phenanthridines, demonstrating a novel method in organic synthesis (Ntsimango et al., 2021).
properties
IUPAC Name |
3-(2-chlorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNRHBKEFUOWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362700 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
675596-30-2 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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